Tilmacoxib

Description

Structure

3D Structure

Propriétés

IUPAC Name |

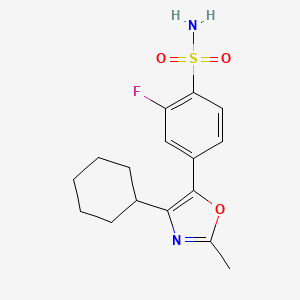

4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMJSJSRRDZIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057671 | |

| Record name | Tilmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180200-68-4 | |

| Record name | Tilmacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180200-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilmacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILMACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Tilmacoxib: A Technical Whitepaper on Selective COX-2 Inhibition

Disclaimer: Publicly available, in-depth technical data specifically for tilmacoxib is limited. This document provides a detailed overview of the mechanism of action for the coxib class of drugs, to which this compound belongs, using well-studied members like celecoxib as a reference. The described pathways and experimental protocols are representative of the class and are presumed to be applicable to this compound.

Executive Summary

This compound is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, a subclass of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its therapeutic effects as an anti-inflammatory and analgesic agent are derived from the specific inhibition of the COX-2 enzyme. This selectivity is key to its mechanism, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][3] This whitepaper will delve into the molecular mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize selective COX-2 inhibitors.

Core Mechanism: Selective COX-2 Inhibition

The primary mechanism of action for this compound and other coxibs is the selective inhibition of the COX-2 enzyme.[1] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxane.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[4][5]

-

COX-1 is typically expressed in most tissues and is responsible for producing prostaglandins that maintain cellular homeostasis, such as protecting the gastric mucosa and maintaining kidney function.[2]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines, growth factors, and other inflammatory stimuli.[2][6]

By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and swelling, while sparing the protective functions of COX-1 in other tissues.[2][4] The selectivity of coxibs for COX-2 is attributed to structural differences in the active sites of the two enzyme isoforms. For instance, celecoxib possesses a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, a feature not present in COX-1.[4][6]

Quantitative Analysis of COX-2 Selectivity

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Etoricoxib | 50 | 0.5 | 100 |

| Diclofenac | 1.2 | 0.02 | 60 |

| Ibuprofen | 5 | 10 | 0.5 (Non-selective) |

Note: The values presented are approximations from various sources for illustrative purposes and may vary depending on the specific experimental conditions.

Downstream Signaling Pathways

The inhibition of COX-2 by this compound leads to the modulation of several downstream signaling pathways primarily through the reduction of prostaglandin E2 (PGE2) synthesis.

Inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate the expression of COX-2, leading to increased production of PGE2.[5] PGE2 then acts on its receptors, leading to pain hypersensitization and further propagation of the inflammatory response.[5] By blocking PGE2 production, this compound effectively dampens this inflammatory cascade.

Recent studies on celecoxib have also indicated effects on other pathways, which may be relevant for the broader class of coxibs:

-

mTOR Signaling: Celecoxib has been shown to activate autophagy by inhibiting the mTOR signaling pathway in nucleus pulposus cells, which may contribute to its therapeutic effects in degenerative conditions.[7]

-

Apoptosis Induction: In some cancer cell lines, celecoxib has been observed to induce apoptosis through mechanisms that may be independent of COX-2 inhibition, involving the activation of caspases and inhibition of anti-apoptotic molecules like AKT1.[8]

The following diagram illustrates the primary signaling pathway affected by selective COX-2 inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. orthopaper.com [orthopaper.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Celecoxib activates autophagy by inhibiting the mTOR signaling pathway and prevents apoptosis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tilmacoxib: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilmacoxib, also known as JTE-522, is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its selective nature aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols related to this compound. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Chemical Structure and Identification

This compound is chemically known as 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide.[1] It belongs to the class of 1,3-oxazoles and is characterized by a central oxazole ring substituted with methyl, cyclohexyl, and 3-fluoro-4-sulfamoylphenyl groups.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide[1] |

| Synonyms | JTE-522, RWJ-57504, JTP-19605[1] |

| CAS Number | 180200-68-4[1] |

| Molecular Formula | C₁₆H₁₉FN₂O₃S[1] |

| Molecular Weight | 338.4 g/mol [1] |

| Canonical SMILES | CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3[1] |

| InChI | InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21)[1] |

| InChIKey | MIMJSJSRRDZIPW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation and pharmacokinetic profile. Below is a summary of the available data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [3] (Celecoxib) |

| Melting Point | Not available | |

| pKa | Not available (pKa of sulfonamide group in similar coxibs is ~9.7-11) | [4] (Celecoxib) |

| LogP (calculated) | 3.3 | [1] |

| Solubility | Soluble in DMSO | GlpBio |

Mechanism of Action and Pharmacology

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the arachidonic acid cascade.

Selectivity and Potency

This compound demonstrates high selectivity for COX-2 over COX-1. This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Table 3: In Vitro Inhibitory Activity of this compound

| Enzyme | IC₅₀ |

| Human Recombinant COX-2 | 85 nM |

| Human Platelet COX-1 | > 100 µM |

Synthesis

A potential retrosynthetic analysis suggests that the key steps would involve the formation of the oxazole core, potentially from a corresponding α-haloketone and an amide, followed by a coupling reaction to attach the fluorobenzenesulfonamide group.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical and early clinical studies. The data for other coxibs, such as celecoxib and mavacoxib, can provide some context for the expected pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of this compound and Other Coxibs

| Parameter | This compound (Human) | This compound (Rat) | Celecoxib (Cockatiel)[5] | Mavacoxib (Dog)[6][7] |

| Bioavailability (F) | 22-40% (capsule), 64-88% (solution)[2] | - | 56-110% | - |

| Tₘₐₓ (h) | - | - | - | - |

| Cₘₐₓ (ng/mL) | 20445 ± 3918 (150 mg single dose, in blood) | - | - | - |

| Elimination Half-life (t₁/₂) | - | - | 0.88 h | 44 days |

| Volume of Distribution (Vd) | - | - | - | 1.6 L/kg |

| Clearance (Cl) | - | - | - | 2.7 mL/h/kg |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a representative method for determining the IC₅₀ values of this compound for COX-1 and COX-2.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a peroxidase substrate for colorimetric or fluorometric detection of prostaglandin G2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the this compound dilution. Include control wells with no inhibitor.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at the same temperature.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

References

- 1. This compound | C16H19FN2O3S | CID 159271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of mavacoxib in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zoetis.com.br [zoetis.com.br]

The Discovery and Development of Tilmacoxib: A Technical Overview of a Selective COX-2 Inhibitor

Disclaimer: Publicly available information on the specific discovery and development of tilmacoxib is limited. This guide, therefore, presents a representative technical overview based on the well-established principles of the discovery and development of selective cyclooxygenase-2 (COX-2) inhibitors, drawing parallels from extensively studied drugs in the same class, such as celecoxib and polmacoxib.

Introduction to this compound and the Coxib Class

This compound is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the 'coxib' class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary therapeutic value of this class lies in its ability to selectively inhibit the COX-2 enzyme, which is inducible and plays a significant role in inflammation and pain, while sparing the COX-1 enzyme, which is constitutively expressed and involved in gastrointestinal protection and platelet function.[3][4] This selectivity aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4]

Discovery and Lead Optimization

The discovery of selective COX-2 inhibitors was a landmark in medicinal chemistry, driven by the identification of a distinct isoform of the cyclooxygenase enzyme.[4] The development of compounds like this compound would have followed a structured drug discovery process.

High-Throughput Screening and SAR Studies

The initial phase would likely involve high-throughput screening of chemical libraries to identify compounds with inhibitory activity against the COX-2 enzyme. Following the identification of initial hits, extensive Structure-Activity Relationship (SAR) studies would be conducted to optimize potency and selectivity.

Key structural features common to many coxibs, and likely relevant to this compound, include a central heterocyclic ring system and a sulfonamide or a similar pharmacophore, which is crucial for binding to the COX-2 active site.[3][5] For instance, in celecoxib, the 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group is essential for COX-2 inhibition.[3]

Chemical Synthesis

The synthesis of diarylheterocyclic compounds, the core structure of most coxibs, is a key step. A common synthetic route involves the condensation of a diketone with a substituted hydrazine to form the pyrazole ring, a central feature of celecoxib.[5][6] While the exact synthesis of this compound is not detailed in the public domain, a plausible synthetic pathway, based on related compounds, is outlined below.

Experimental Protocol: Representative Synthesis of a Diarylpyrazole COX-2 Inhibitor

-

Step 1: Synthesis of the 1,3-Diketone. A substituted acetophenone is reacted with a substituted ester in the presence of a strong base (e.g., sodium ethoxide) via a Claisen condensation to yield the corresponding 1,3-diketone.

-

Step 2: Cyclization to form the Pyrazole Ring. The synthesized 1,3-diketone is then reacted with a substituted hydrazine hydrochloride in a suitable solvent like ethanol under reflux conditions. This reaction forms the central pyrazole ring.

-

Step 3: Sulfonamide Formation. If not already present on the hydrazine starting material, the sulfonamide moiety is introduced onto one of the aryl rings. This can be achieved through chlorosulfonation followed by amination.

-

Step 4: Purification. The final product is purified using techniques such as recrystallization or column chromatography to yield the pure diarylpyrazole compound.

Mechanism of Action

This compound, as a selective COX-2 inhibitor, exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[4][7]

Signaling Pathway

The inflammatory cascade leading to pain and swelling is significantly mediated by prostaglandins.[7] this compound intervenes in this pathway at a critical juncture.

Caption: Inhibition of the COX-2 pathway by this compound.

Pharmacological Profile

The pharmacological profile of a coxib is defined by its potency, selectivity, pharmacokinetics, and pharmacodynamics.

In Vitro Potency and Selectivity

The inhibitory potency (IC50) against COX-1 and COX-2 enzymes is a critical determinant of a coxib's profile. High selectivity for COX-2 over COX-1 is the desired characteristic.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Principle: A common method is the oxygen consumption assay, where the rate of oxygen uptake during the conversion of arachidonic acid to PGG2 is measured using an oxygen electrode.

-

Procedure: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: Representative In Vitro Potency and Selectivity of Coxibs

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (Hypothetical) | Data not available | Data not available | Data not available |

| Celecoxib | 0.04 | 15 | 375 |

| Rofecoxib | 0.018 | >100 | >5555 |

| Lumiracoxib | 0.009 | 7.0 | 778 |

Note: Data for celecoxib, rofecoxib, and lumiracoxib are compiled from various literature sources for comparative purposes.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be crucial for its clinical efficacy and safety.

Table 2: Representative Pharmacokinetic Parameters of Oral Coxibs

| Parameter | Celecoxib | Polmacoxib | This compound (Hypothetical) |

| Tmax (hours) | 2-4 | ~3 | Data not available |

| Protein Binding (%) | ~97 | Data not available | Data not available |

| Metabolism | Primarily CYP2C9 | CYP3A4 | Data not available |

| Elimination Half-life (hours) | ~11 | Data not available | Data not available |

| Excretion | Feces (~57%), Urine (~27%) | Data not available | Data not available |

Data for celecoxib and polmacoxib are from published studies.[7][8][9]

Caption: A typical workflow for drug development and approval.

Clinical Development

The clinical development of this compound would follow a standard phased approach to establish its safety and efficacy in humans.

Phase I, II, and III Trials

-

Phase I: Focuses on safety, tolerability, and pharmacokinetic profiling in a small group of healthy volunteers.

-

Phase II: Evaluates the efficacy of the drug in patients with the target condition (e.g., osteoarthritis, rheumatoid arthritis) and determines the optimal dose range.

-

Phase III: Large-scale, multicenter, randomized, controlled trials to confirm efficacy and safety in a larger patient population compared to placebo and/or an active comparator.[10][11]

Clinical Trial Data

While specific clinical trial data for this compound is not available, a Phase III trial for a similar coxib, polmacoxib, provides a relevant example of the type of data generated.

Table 3: Representative Phase III Clinical Trial Efficacy Data (Polmacoxib vs. Celecoxib and Placebo for Osteoarthritis)

| Outcome Measure | Polmacoxib (2 mg) | Celecoxib (200 mg) | Placebo |

| Change from Baseline in WOMAC Osteoarthritis Index at Week 6 | -2.5 (vs. Placebo) | -3.1 (vs. Placebo) | - |

| Physician's Global Assessment (% "Much Improved" at Week 3) | Higher than placebo and celecoxib | - | - |

Data adapted from a study on polmacoxib.[10][11] The WOMAC score difference is a key endpoint in osteoarthritis trials.

Experimental Protocol: Phase III Randomized Controlled Trial for Osteoarthritis

-

Study Design: A multi-center, randomized, double-blind, placebo- and active-controlled, parallel-group study.

-

Patient Population: Patients diagnosed with osteoarthritis of the knee or hip according to established criteria (e.g., American College of Rheumatology).

-

Intervention: Patients are randomized to receive the investigational drug (e.g., this compound at a specific dose), an active comparator (e.g., celecoxib 200 mg), or a placebo, once daily for a specified duration (e.g., 6 weeks).

-

Primary Efficacy Endpoint: The change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at the end of the treatment period.

-

Safety Assessments: Monitoring and recording of all adverse events, laboratory parameters, and vital signs throughout the study.

Conclusion

The development of a selective COX-2 inhibitor like this compound represents a targeted approach to anti-inflammatory therapy. While specific data on this compound itself is not widely published, the established pathway for the discovery, development, and clinical evaluation of other coxibs provides a robust framework for understanding its potential pharmacological profile and the technical requirements for its advancement as a therapeutic agent. Further research and publication of data specific to this compound are needed to fully elucidate its unique properties and clinical utility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. KEGG DRUG: this compound [genome.jp]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of Polmacoxib Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of Polmacoxib Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tilmacoxib Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilmacoxib (also known as JTE-522) is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical models. As a member of the coxib class of nonsteroidal anti-inflammatory drugs (NSAIDs), its mechanism of action centers on the specific inhibition of the COX-2 enzyme, which is crucial in the inflammatory cascade. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

This compound, chemically identified as 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The therapeutic rationale for selective COX-2 inhibitors is to provide anti-inflammatory and analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[2] Preclinical studies have shown that this compound is effective in various models of inflammation and pain, and it has been investigated for its potential clinical use.[1] This document serves as a technical resource, consolidating available data on the pharmacokinetic profile and pharmacodynamic activity of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of the COX-2 enzyme. This selectivity is a key characteristic of the coxib class of drugs.

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[4][5] Unlike non-selective NSAIDs, this compound has minimal effect on the COX-1 enzyme at therapeutic concentrations, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[6]

References

- 1. Pharmacokinetics and safety of JTE-522, a novel selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of Polmacoxib Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of lumiracoxib in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tilmacoxib: A Technical Whitepaper on Potential Therapeutic Targets and Mechanisms of Action

Disclaimer: Information regarding the specific therapeutic targets and preclinical or clinical data for tilmacoxib is not extensively available in the public domain. This technical guide is constructed based on the well-documented mechanisms of action of other selective COX-2 inhibitors, particularly celecoxib and polmacoxib, which share the same "-coxib" suffix, indicating a related primary mechanism. The potential therapeutic targets and signaling pathways described herein are therefore inferred based on the behavior of these analogous compounds.

Introduction

This compound is classified as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] This class of non-steroidal anti-inflammatory drugs (NSAIDs) was developed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with the inhibition of cyclooxygenase-1 (COX-1).[2][3] The therapeutic potential of this compound is predicted to extend from its primary activity on COX-2 to other potential off-target effects and dual-action mechanisms observed in structurally related coxibs. This whitepaper will provide an in-depth overview of these potential therapeutic targets, associated signaling pathways, and the experimental methodologies used to elucidate them, tailored for researchers and drug development professionals.

Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

The principal mechanism of action for this compound is the selective inhibition of prostaglandin G/H synthase 2, commonly known as cyclooxygenase-2 (COX-2).[1]

The COX-2 Pathway and Inflammation

COX-2 is an inducible enzyme that is significantly upregulated in inflammatory cells in response to stimuli such as cytokines, growth factors, and bacterial lipopolysaccharides.[4] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and prostacyclin (PGI2).[5][6] These prostaglandins are key mediators of pain, inflammation, and fever.[6] By selectively inhibiting COX-2, this compound is expected to reduce the production of these inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.[2]

Quantitative Data on COX Inhibition

While specific data for this compound is unavailable, the following table summarizes the COX-1/COX-2 inhibitory potency of celecoxib, a closely related compound. This data is typically generated from in vitro enzyme immunoassays.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | Not specified. |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Potential Secondary Therapeutic Targets

Based on the mechanisms of other modern coxibs, this compound may possess additional therapeutic targets that could enhance its efficacy or provide a superior safety profile.

Carbonic Anhydrase (CA) Inhibition

Polmacoxib, another selective COX-2 inhibitor, exhibits a dual-action mechanism by also binding to carbonic anhydrase (CA) isoforms.[7][8] CA is abundant in cardiovascular tissues and red blood cells.[8] Polmacoxib binds with high affinity to CA, which reduces its systemic COX-2 inhibitory activity, particularly in the cardiovascular system.[7][8][9] This tissue-specific targeting is hypothesized to reduce the cardiovascular risks associated with systemic COX-2 inhibition.[8] If this compound shares this property, it could offer a significant safety advantage.

COX-Independent Anti-Cancer Pathways

Celecoxib has demonstrated anti-cancer properties that are, in part, independent of its COX-2 inhibitory activity.[5] These effects are mediated through other signaling pathways, which could also be potential targets for this compound.

Celecoxib can directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the Akt signaling pathway.[5] Inhibition of PDK1/Akt signaling can induce apoptosis in cancer cells. Furthermore, celecoxib has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which can enhance autophagy and prevent apoptosis in certain cell types, suggesting a complex, context-dependent role.[8][10]

Clinical Efficacy Data (Inferred from Polmacoxib vs. Celecoxib)

Clinical trials comparing polmacoxib to celecoxib and a placebo in osteoarthritis (OA) patients provide a benchmark for the potential efficacy of a compound like this compound.

| Treatment Group (6 Weeks) | Mean Change from Baseline in WOMAC Pain Subscale | p-value (vs. Placebo) | p-value (vs. Celecoxib) | Reference |

| Polmacoxib 2 mg | -2.5 (vs. Placebo) | 0.011 | 0.425 (non-inferior) | [9] |

| Celecoxib 200 mg | -3.1 (vs. Placebo) | Not specified | - | [9] |

| Placebo | - | - | - | [9] |

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a standard measure of pain and physical function in OA.

Detailed Experimental Protocols

The following are standard methodologies for evaluating the potential therapeutic targets of a novel coxib like this compound.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and establish its selectivity index.

Methodology:

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric enzyme immunoassay (EIA) is used to measure the amount of prostaglandin F2α (PGF2α) produced from arachidonic acid by the COX enzymes.

-

Procedure:

-

Varying concentrations of this compound are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of PGF2α produced is quantified using a competitive EIA kit.

-

The percentage of inhibition at each drug concentration is calculated relative to a vehicle control.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curve.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Procedure:

-

Animals are divided into groups: vehicle control, positive control (e.g., celecoxib), and various doses of this compound.

-

The test compounds are administered orally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation.

-

Paw volume is measured using a plethysmometer at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group.

-

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on signaling pathways such as Akt/mTOR.

Methodology:

-

Cell Line: A relevant cell line (e.g., a cancer cell line like HT-29 or a chondrocyte cell line) is chosen.

-

Procedure:

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software to determine the change in protein phosphorylation.

-

Conclusion

While direct experimental data on this compound is limited, its classification as a coxib allows for a robust, inferred profile of its potential therapeutic targets. The primary target is undoubtedly COX-2, through which it will exert its main anti-inflammatory and analgesic effects. However, the potential for dual-action mechanisms, such as carbonic anhydrase inhibition, or the modulation of COX-independent signaling pathways like PDK1/Akt/mTOR, represents exciting avenues for further research. These secondary targets could translate into a superior clinical profile with enhanced safety or expanded therapeutic applications, such as in oncology. The experimental protocols outlined in this guide provide a clear framework for the comprehensive evaluation of this compound's full mechanistic potential.

References

- 1. Synthesis and biological evaluation of a novel class of rofecoxib analogues as dual inhibitors of cyclooxygenases (COXs) and lipoxygenases (LOXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US11911413B2 - Methods and compositions for the treatment of pain and/or inflammation - Google Patents [patents.google.com]

- 5. KR20200091980A - Method for producing polmacoxib - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of Polmacoxib Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Tilmacoxib: A Technical Overview of its Anticipated Anti-inflammatory and Analgesic Properties

Disclaimer: Publicly available, in-depth preclinical and clinical data specifically for Tilmacoxib is limited. This technical guide provides a comprehensive overview of the anticipated anti-inflammatory and analgesic properties of this compound based on the established pharmacology of selective cyclooxygenase-2 (COX-2) inhibitors. The quantitative data, experimental protocols, and signaling pathways described herein are derived from studies on other well-researched coxibs, such as Celecoxib, and serve as a proxy to understand the expected profile of this compound.

Introduction

This compound is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to offer potent anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[1] The therapeutic action of coxibs is rooted in their specific inhibition of the COX-2 enzyme, which is primarily induced at sites of inflammation.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory and analgesic effects of this compound are mediated through the selective inhibition of the COX-2 enzyme. This selectivity is the cornerstone of its anticipated therapeutic profile.

2.1. The Cyclooxygenase Enzymes

There are two primary isoforms of the cyclooxygenase enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a crucial role in homeostatic functions, including the protection of the gastric mucosa and platelet aggregation.[2]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression significantly upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[2] It is the primary mediator of prostaglandin production at sites of inflammation, leading to pain, swelling, and fever.

By selectively inhibiting COX-2, this compound is expected to reduce the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby minimizing the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.

2.2. Signaling Pathway of COX-2 Inhibition

Inflammatory stimuli, such as tissue injury or infection, trigger the release of pro-inflammatory mediators like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). These mediators activate intracellular signaling cascades that lead to the increased expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation and sensitizes nociceptors, leading to the perception of pain. This compound, by inhibiting COX-2, blocks this cascade, thereby reducing inflammation and pain.

Quantitative Assessment of COX-1/COX-2 Selectivity

The selectivity of a coxib is a critical determinant of its therapeutic index. This is typically quantified by comparing the in vitro inhibitory concentration (IC50) for COX-2 versus COX-1. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. While specific data for this compound is not available, the following table presents the selectivity ratios for other well-known coxibs to provide a comparative context.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | >100 | 4.0 | >25 |

| Rofecoxib | >100 | 0.4 | >250 |

| Etoricoxib | 109 | 1.09 | 100 |

| Lumiracoxib | 7.9 | 0.07 | 113 |

| Valdecoxib | 1.5 | 0.05 | 30 |

| Meloxicam | 2.1 | 0.8 | 2.6 |

| Diclofenac | 0.7 | 0.07 | 10 |

| Ibuprofen | 5 | 10 | 0.5 |

| Naproxen | 0.6 | 12 | 0.05 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for illustrative purposes.

Experimental Protocols for Evaluating Anti-inflammatory and Analgesic Properties

The preclinical evaluation of a COX-2 inhibitor like this compound would typically involve a battery of in vitro and in vivo assays to characterize its potency, selectivity, and efficacy.

4.1. In Vitro Assays

4.1.1. COX-1 and COX-2 Inhibition Assays

-

Objective: To determine the in vitro potency and selectivity of the compound for COX-1 and COX-2.

-

Methodology:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

The compound of interest (e.g., this compound) is incubated with each enzyme at various concentrations.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandins (e.g., PGE2) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

The IC50 values are calculated as the concentration of the compound that produces 50% inhibition of enzyme activity.

-

4.2. In Vivo Models of Inflammation and Pain

4.2.1. Carrageenan-Induced Paw Edema in Rodents

-

Objective: To assess the acute anti-inflammatory activity of the compound.

-

Methodology:

-

A baseline measurement of the paw volume of rats or mice is taken.

-

The animals are pre-treated with the test compound (e.g., this compound) or vehicle at various doses.

-

A sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw to induce localized inflammation and edema.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated group.

-

4.2.2. Formalin-Induced Nociception in Rodents

-

Objective: To evaluate the analgesic effects of the compound in a model of persistent pain.

-

Methodology:

-

Animals are pre-treated with the test compound or vehicle.

-

A small amount of dilute formalin solution is injected into the plantar surface of the hind paw.

-

The animal's pain behavior (e.g., licking, flinching, or biting of the injected paw) is observed and quantified during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, involving an inflammatory response and central sensitization.

-

-

Selective COX-2 inhibitors are expected to be more effective in attenuating the late phase of the formalin test.

-

4.2.3. Adjuvant-Induced Arthritis in Rats

-

Objective: To assess the anti-inflammatory and anti-arthritic efficacy of the compound in a chronic model of inflammation.

-

Methodology:

-

Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the tail base or footpad of rats.

-

This induces a chronic, progressive inflammatory polyarthritis that develops over several weeks.

-

Treatment with the test compound or vehicle is initiated either prophylactically (before the onset of arthritis) or therapeutically (after the establishment of arthritis).

-

Efficacy is assessed by monitoring parameters such as paw volume, joint swelling, body weight, and histological evaluation of joint damage.

-

Anticipated Clinical Profile

Based on the pharmacology of selective COX-2 inhibitors, this compound is anticipated to be effective in the management of pain and inflammation associated with conditions such as:

-

Osteoarthritis

-

Rheumatoid arthritis

-

Ankylosing spondylitis

-

Acute pain conditions (e.g., post-operative pain, dysmenorrhea)

The primary advantage of this compound over non-selective NSAIDs is expected to be a reduced risk of gastrointestinal complications, such as ulcers and bleeding.

Conclusion

While specific data on this compound remains scarce in the public domain, its classification as a selective COX-2 inhibitor provides a strong foundation for predicting its anti-inflammatory and analgesic properties. It is anticipated to function by inhibiting the production of pro-inflammatory prostaglandins at sites of inflammation, with a mechanism of action and efficacy profile similar to other well-established coxibs. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacological profile and therapeutic potential of this compound.

References

Tilmacoxib and Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of tilmacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and its role in the inhibition of prostaglandin synthesis. Due to the limited availability of specific quantitative data for this compound in the public domain, this document utilizes data from the closely related and well-characterized coxib, celecoxib, as a representative example to illustrate the principles of selective COX-2 inhibition. The guide details the arachidonic acid cascade, the structural basis for COX-2 selectivity, and comprehensive experimental protocols for assessing inhibitor potency and selectivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] Two principal isoforms of this enzyme have been identified: COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3]

The development of selective COX-2 inhibitors, such as this compound and celecoxib, was driven by the goal of providing anti-inflammatory and analgesic effects comparable to traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][5] These drugs, often referred to as "coxibs," are characterized by their chemical structure which allows for preferential binding to the active site of the COX-2 enzyme.[6] This guide will delve into the molecular mechanisms underpinning this selectivity and the methodologies used to quantify it.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a complex biological cascade initiated by the release of arachidonic acid from the cell membrane's phospholipids by the action of phospholipase A2.[1] Once liberated, arachidonic acid is metabolized by either the COX or the lipoxygenase (LOX) pathway. The COX pathway leads to the production of various prostanoids, including prostaglandins, prostacyclin, and thromboxane.[2]

The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase function that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase function that reduces PGG2 to prostaglandin H2 (PGH2).[1][2] PGH2 serves as a common precursor for a variety of cell-specific prostanoids, synthesized by terminal synthases. For instance, prostaglandin E synthase (PGES) converts PGH2 to prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[2]

Caption: Selective Inhibition of COX-2 by Coxibs.

Quantitative Analysis of COX Inhibition

The potency and selectivity of COX inhibitors are quantified by determining their half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher selectivity index signifies greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12 [7] |

| Rofecoxib | >100 | 25 | >4.0 [7] |

| Etoricoxib | 116 | 1.1 | 106 [8] |

| Diclofenac | 0.076 | 0.026 | 2.9 [7] |

| Ibuprofen | 12 | 80 | 0.15 [7] |

| Indomethacin | 0.0090 | 0.31 | 0.029 [7] |

Experimental Protocols

Several in vitro assays are employed to determine the COX inhibitory activity and selectivity of compounds. The choice of assay can influence the obtained IC50 values. The two most common approaches are assays using purified enzymes and whole blood assays.

Purified Enzyme (Ovine or Human Recombinant) COX Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. Ovine COX is often used due to its commercial availability, though human recombinant enzymes are preferred for their direct relevance to human physiology. [9] Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). [9]2. Cofactor Addition: A solution containing a heme cofactor (e.g., hematin) is added to the enzyme preparation. [9]3. Inhibitor Incubation: The test compound (e.g., this compound, celecoxib) at various concentrations is pre-incubated with the enzyme-cofactor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding. [9]4. Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate. [9]5. Product Measurement: The formation of a prostaglandin product, typically PGE2, is measured. This can be done using various techniques, including:

-

Colorimetric Assays: These assays often measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate. [10] * Enzyme Immunoassays (EIA): Specific antibodies are used to quantify the amount of PGE2 produced.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method directly measures the concentration of PGE2. [9]6. Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. [9] dot

-

Caption: Workflow for a Purified Enzyme COX Inhibition Assay.

Human Whole Blood Assay

The human whole blood assay is considered more physiologically relevant as it assesses inhibitor activity in the presence of blood cells and plasma proteins, which can influence drug availability and potency. [8][11]This assay separately measures COX-1 activity in platelets and COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes. [12][13] Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with the test compound at various concentrations.

-

The blood is allowed to clot for a specific time (e.g., 1 hour at 37°C). [12][13] * During clotting, platelets are activated, and COX-1 converts arachidonic acid to thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

-

The reaction is stopped, and serum is collected.

-

The concentration of TXB2 is measured by radioimmunoassay (RIA) or EIA as an index of COX-1 activity. [12][13]3. COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are incubated with the test compound and a COX-2 inducing agent, typically lipopolysaccharide (LPS). [12][13] * The samples are incubated for an extended period (e.g., 24 hours at 37°C) to allow for the induction of COX-2 expression in monocytes. [12][13] * During this time, the induced COX-2 synthesizes PGE2.

-

The reaction is stopped, and plasma is collected.

-

The concentration of PGE2 is measured by RIA or EIA as an index of COX-2 activity. [12][13]4. Data Analysis: The IC50 values for COX-1 and COX-2 are determined by plotting the percentage inhibition of TXB2 and PGE2 production, respectively, against the inhibitor concentration.

-

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Tilmacoxib and Other COX-2 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inhibition of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various malignancies, represents a significant avenue of investigation in cancer research. This technical guide provides an in-depth analysis of the role of selective COX-2 inhibitors, with a focus on tilmacoxib (JTE-522) and the extensively studied celecoxib. By blocking the production of prostaglandins, these agents interfere with key tumorigenic processes including proliferation, angiogenesis, and metastasis, while also promoting apoptosis. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for oncology researchers and drug development professionals. While a substantial body of evidence exists for celecoxib, this guide also incorporates the available preclinical findings for this compound to provide a broader understanding of this class of inhibitors.

Introduction: The COX-2 Pathway in Carcinogenesis

Cyclooxygenase-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[1] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often upregulated in response to inflammatory stimuli and in numerous cancer types, where it is associated with poor prognosis.[2][3] The overproduction of PGE2 in the tumor microenvironment promotes cancer development by stimulating cell proliferation, angiogenesis, and invasion, and by suppressing the host immune response.[2][4] Selective COX-2 inhibitors, such as this compound and celecoxib, have been developed to target this pathway, offering potential therapeutic benefits in oncology.[5]

Mechanism of Action of this compound and Other COX-2 Inhibitors

The primary anti-cancer mechanism of this compound and other selective COX-2 inhibitors is the reduction of PGE2 synthesis.[4] This leads to the modulation of multiple downstream signaling pathways implicated in cancer progression.

Inhibition of Proliferation and Induction of Apoptosis

COX-2 inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. By reducing PGE2 levels, these drugs can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to caspase activation and programmed cell death.[4] Some studies suggest that celecoxib can also induce apoptosis through COX-2 independent mechanisms, for instance, by inhibiting the Akt signaling pathway.[6]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[7] PGE2 is a known pro-angiogenic factor. This compound and other COX-2 inhibitors have demonstrated the ability to suppress angiogenesis by reducing the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[8][9] This leads to a decrease in microvessel density within tumors, thereby restricting their nutrient supply and growth.[9]

Inhibition of Invasion and Metastasis

The metastatic cascade involves complex processes of cell adhesion, migration, and invasion. This compound has been shown to reduce the ability of cancer cells to adhere to and migrate on the extracellular matrix by downregulating β1-integrin.[4] Furthermore, by inhibiting matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix, COX-2 inhibitors can impede tumor invasion and metastasis.[6]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies on this compound and celecoxib.

Table 1: Preclinical Efficacy of this compound (JTE-522) in Rodent Models of Colorectal Cancer

| Model System | Treatment | Key Findings | Reference |

| Rat model of pulmonary metastasis (RCN-9 cells) | Oral JTE-522 (0, 3, 10, or 30 mg/kg/day) | Dose-dependent decrease in lung weight (p=0.001) and size of pulmonary metastatic tumors (p=0.0002). No significant difference in the number of metastatic tumors. | [8] |

| Mouse model of hematogenous metastasis (colon-26 cells) | Intraperitoneal JTE-522 | Significant reduction in the number of lung metastatic nodules in mice injected with high COX-2 expressing cells. | [10] |

| Rat model of pulmonary metastasis (RCN-9 cells) | Oral JTE-522 (0, 10, 30 mg/kg/day) | Reduction in the diameter of tumor vessels and the number and size of metastatic tumors. | [9] |

Table 2: Selected Clinical Trial Data for Celecoxib in Cancer Therapy

| Trial / Study | Cancer Type | Treatment Regimen | Key Findings | Reference |

| Alliance 80702 | Stage III Colon Cancer | Adjuvant FOLFOX with or without daily celecoxib for 3 years | For patients with PIK3CA mutations, celecoxib significantly improved overall survival and disease-free survival. | [11] |

| CALGB/SWOG 80702 | Stage III Colon Cancer | Adjuvant chemotherapy with celecoxib or placebo | 3-year disease-free survival: 76.3% (celecoxib) vs. 73.4% (placebo) (HR 0.89, p=0.12). 5-year overall survival: 84.3% (celecoxib) vs. 81.6% (placebo) (HR 0.86, p=0.13). | [1] |

| REMAGUS02 | HER2-negative Breast Cancer | Neoadjuvant chemotherapy with or without celecoxib | In patients with low PTGS2 (COX-2) expression, celecoxib was associated with poorer event-free survival (HR 3.01, p=0.002). | [3] |

| Meta-analysis of 30 RCTs | Various Cancers | Standard therapy with or without celecoxib | Celecoxib combined with adjuvant therapy showed a better overall survival (HR 0.850). Celecoxib plus neoadjuvant therapy improved the objective response rate. | |

| Retrospective Cohort Analysis | Various Cancers | Chemotherapy and/or radiotherapy with or without coxibs | Use of coxibs was associated with improved survival in both females (HR 0.825) and males (HR 0.884). |

Experimental Protocols

Animal Model of Pulmonary Metastasis (this compound)

-

Animal Model: Male F344/DuCrj rats.[8]

-

Tumor Cell Line: RCN-9 rat colon cancer cells.[8]

-

Procedure: A suspension of 5 x 10^6 RCN-9 cells was injected into the tail vein of anesthetized rats.[8]

-

Treatment: Oral this compound (JTE-522) at doses of 0, 3, 10, or 30 mg/kg/day was administered from the day before cell injection until the end of the study (24 days).[8]

-

Endpoint Analysis: Lungs were removed, weighed, and pulmonary metastatic tumors were evaluated microscopically. Immunohistochemical staining for COX-2 and VEGF was also performed.[8]

In Vivo Tumor Xenograft Study (General Protocol)

-

Animal Model: Athymic nude mice.

-

Tumor Cell Line: Human cancer cell line of interest (e.g., colorectal, breast).

-

Procedure: Subcutaneous injection of a suspension of cancer cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized to receive vehicle control or a COX-2 inhibitor (e.g., celecoxib) via oral gavage or in the diet.

-

Endpoint Analysis: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3, and microvessel density using CD31).

Signaling Pathways and Experimental Workflows

Signaling Pathway of COX-2 Inhibition in Cancer

Caption: COX-2 inhibition pathway in cancer.

Experimental Workflow for Preclinical Evaluation of a COX-2 Inhibitor

Caption: Preclinical evaluation workflow.

Discussion and Future Directions

The collective evidence strongly supports the role of COX-2 as a valid target in oncology. While preclinical studies with this compound have shown promise in inhibiting metastasis and angiogenesis, the clinical landscape is dominated by data from celecoxib trials.[8][9][10] These clinical studies have yielded mixed results, suggesting that the efficacy of COX-2 inhibitors may be context-dependent, varying with cancer type, disease stage, and the genetic background of the tumor.[1][3][11]

The finding that patients with PIK3CA-mutated colon cancer derive a significant survival benefit from celecoxib highlights the potential for a personalized medicine approach.[11] Future research should focus on identifying predictive biomarkers to select patients most likely to respond to COX-2 inhibition. Furthermore, combination therapies that pair COX-2 inhibitors with conventional chemotherapy, radiotherapy, or immunotherapy warrant further investigation to enhance therapeutic efficacy and overcome resistance.[2] The development of novel COX-2 inhibitors with improved safety profiles and the exploration of COX-2 independent anti-cancer mechanisms of existing drugs remain active areas of research.

Conclusion

This compound and other selective COX-2 inhibitors represent a compelling class of agents in the field of cancer research. Their ability to modulate key pathways in tumor progression, including proliferation, apoptosis, angiogenesis, and metastasis, provides a strong rationale for their continued investigation. While the journey to widespread clinical application is ongoing and requires a nuanced, biomarker-driven approach, the potential of COX-2 inhibition to improve outcomes for select patient populations is a promising frontier in oncology drug development.

References

- 1. Effect of Celecoxib vs Placebo Added to Standard Adjuvant Therapy on Disease-Free Survival Among Patients With Stage III Colon Cancer: The CALGB/SWOG 80702 (Alliance) Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute [dana-farber.org]

- 3. Celecoxib With Neoadjuvant Chemotherapy for Breast Cancer Might Worsen Outcomes Differentially by COX-2 Expression and ER Status: Exploratory Analysis of the REMAGUS02 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JTE-522, a selective COX-2 inhibitor, inhibits growth of pulmonary metastases of colorectal cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. JTE-522, a selective COX-2 inhibitor, inhibits growth of pulmonary metastases of colorectal cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JTE-522, a selective COX-2 inhibitor, interferes with the growth of lung metastases from colorectal cancer in rats due to inhibition of neovascularization: a vascular cast model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of haematogenous metastasis of colon cancer in mice by a selective COX-2 inhibitor, JTE-522 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Association of COX-inhibitors with cancer patients’ survival under chemotherapy and radiotherapy regimens: a real-world data retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]

Tilmacoxib Molecular Docking and Simulation: A Technical Guide

Introduction

Tilmacoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the 'coxib' class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic effects of these drugs are derived from their ability to block the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Unlike older NSAIDs, the selectivity of coxibs for COX-2 over the constitutively expressed COX-1 isoform is intended to reduce gastrointestinal side effects. Understanding the molecular interactions between this compound and the COX-2 active site is crucial for rational drug design and the development of next-generation anti-inflammatory agents. This guide provides an in-depth overview of the computational techniques used to study these interactions, specifically molecular docking and molecular dynamics (MD) simulations.

The COX-2 Signaling Pathway

The overexpression of COX-2 is induced by inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and growth factors. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2. These prostaglandins contribute to the cardinal signs of inflammation. This compound, by selectively inhibiting COX-2, blocks this cascade.

Experimental Protocols

This section details the standard computational methodologies for investigating the binding of this compound to the COX-2 enzyme.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The following protocol is a typical workflow for docking this compound into the active site of COX-2 using widely adopted software like AutoDock Vina.

References

The Future of Anti-Inflammatory Therapeutics: A Deep Dive into Tilmacoxib Derivatives and their Structure-Activity Relationship

For Immediate Release

[City, State] – November 20, 2025 – As the quest for safer and more effective anti-inflammatory drugs continues, a new whitepaper released today offers researchers, scientists, and drug development professionals an in-depth technical guide to the structure-activity relationship (SAR) of tilmacoxib derivatives. This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, and its analogs represent a promising frontier in the development of next-generation anti-inflammatory agents with potentially improved safety profiles compared to earlier COX-2 inhibitors.

This comprehensive guide provides a meticulous examination of the chemical modifications of the this compound scaffold and their impact on COX-2 inhibitory activity and selectivity. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document serves as a critical resource for advancing the design and development of novel this compound-based therapeutics.

Unveiling the Structure-Activity Landscape

The core of this technical guide is a detailed analysis of the structure-activity relationships of various this compound derivatives. While specific quantitative data for a broad range of this compound derivatives remains an area of active investigation, extensive research on the structurally similar celecoxib and other diarylheterocyclic COX-2 inhibitors provides a robust framework for understanding the key pharmacophoric features.

Selective COX-2 inhibitors are characterized by a central heterocyclic ring system with two adjacent aromatic rings.[1] One of these aryl rings typically bears a sulfonamide (-SO₂NH₂) or a similar acidic moiety, which is crucial for binding to a specific side pocket in the COX-2 enzyme active site, a feature absent in the COX-1 isoform.[2] This structural difference is the primary basis for the selectivity of these inhibitors.[2]

The general structure-activity relationships for diarylheterocyclic COX-2 inhibitors, which are applicable to the design of this compound derivatives, can be summarized as follows:

-

Central Ring System: The nature of the central heterocyclic ring (e.g., pyrazole, isoxazole, oxazole) influences the overall conformation and orientation of the molecule within the COX-2 active site. This compound features a 1,3-oxazole core.

-

Diaryl Substitution: The two aromatic rings attached to the central heterocycle are essential for occupying the hydrophobic channel of the COX active site.

-

Sulfonamide Moiety: The para-sulfonamide group on one of the aryl rings is a key pharmacophoric element for COX-2 selectivity. It forms a hydrogen bond with His90 and Arg513 in the hydrophilic side pocket of the COX-2 enzyme.[1]

-

Substituents on the Second Aryl Ring: Modifications to the second aryl ring can modulate the potency and pharmacokinetic properties of the derivatives.

| Compound Class | Key Structural Features | General Impact on Activity |

| Diaryl-oxazoles | 1,3-oxazole central ring | Potent and selective COX-2 inhibition has been reported for various oxazole derivatives.[3] |

| Celecoxib Analogs | Pyrazole central ring with p-sulfonamide phenyl and p-tolyl groups | Serves as a benchmark for highly selective COX-2 inhibitors. Modifications to the p-tolyl group can alter potency. |

| Rofecoxib Analogs | Furanone central ring | Previously a potent COX-2 inhibitor, its withdrawal has spurred research into alternative scaffolds. |

Experimental Protocols for Evaluating COX-2 Inhibition

The development of novel this compound derivatives necessitates robust and standardized methods for assessing their inhibitory activity and selectivity against COX-1 and COX-2. This guide outlines a typical in vitro experimental protocol for determining the IC₅₀ values of these compounds.

In Vitro COX-1 and COX-2 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme cofactor

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for prostaglandin quantification)

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated in the reaction buffer containing heme.

-

Inhibitor Addition: Various concentrations of the test compounds or reference inhibitors are added to the enzyme solution and incubated for a specific period to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation time, the reaction is stopped (e.g., by adding a strong acid).

-

Product Quantification: The amount of prostaglandin E₂ (PGE₂) or other prostanoids produced is measured using a suitable detection method.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for COX Inhibition Assay

References

Tilmacoxib: A Technical Guide to its Putative Metabolism and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific metabolism and excretion of tilmacoxib is limited. This guide, therefore, presents a putative pathway based on the well-characterized metabolism of structurally and functionally similar COX-2 inhibitors, most notably celecoxib, and general principles of drug metabolism. The experimental protocols and quantitative data are drawn from studies on these analogous compounds and are provided as a likely framework for the investigation of this compound.

Introduction